3α,7α-Dihydroxycoprostanic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3α,7α-Dihydroxycoprostanic Acid-d3 is a deuterium-labeled analogue of 3α,7α-Dihydroxycoprostanic Acid. This compound is an endogenous metabolite and a bile acid precursor to chenodeoxycholic acid . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Scientific Research Applications
3α,7α-Dihydroxycoprostanic Acid-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to understand the role of bile acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
Target of Action
3α,7α-Dihydroxycoprostanic Acid-d3 is an endogenous metabolite and a bile acid . It is primarily targeted towards the synthesis of chenodeoxycholic acid . Chenodeoxycholic acid plays a crucial role in the digestion and absorption of dietary fats in the small intestine .
Mode of Action
This compound interacts with its targets by undergoing side chain oxidation during the synthesis of bile acids . This process is crucial for the production of chenodeoxycholic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of bile acids. It acts as a precursor to chenodeoxycholic acid . The production of chenodeoxycholic acid is essential for the emulsification of dietary fats and their subsequent absorption in the small intestine .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its deuterium labeling . Deuteration has the potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary molecular and cellular effect of this compound’s action is the production of chenodeoxycholic acid . Chenodeoxycholic acid is a key bile acid that aids in the digestion and absorption of dietary fats .
Biochemical Analysis
Biochemical Properties
3α,7α-Dihydroxycoprostanic Acid-d3 plays a significant role in biochemical reactions. As an endogenous metabolite, it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, often involving binding interactions and enzymatic processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors It may also influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins Its localization or accumulation can be influenced by these interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3α,7α-Dihydroxycoprostanic Acid-d3 involves the incorporation of deuterium into the 3α,7α-Dihydroxycoprostanic Acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for scientific research .
Chemical Reactions Analysis
Types of Reactions
3α,7α-Dihydroxycoprostanic Acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds
3α,7α-Dihydroxycoprostanic Acid: The non-deuterated analogue, also a bile acid precursor.
Chenodeoxycholic Acid: The final product of the metabolic pathway involving 3α,7α-Dihydroxycoprostanic Acid-d3.
Cholic Acid: Another bile acid with similar metabolic functions
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides a valuable tool for studying metabolic processes and drug interactions. This labeling allows for precise tracking and quantification in various research applications .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3α,7α-Dihydroxycoprostanic Acid-d3 involves the oxidation of cholic acid-d3 to form the desired product.", "Starting Materials": [ "Cholic acid-d3", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Cholic acid-d3 is dissolved in methanol and treated with sodium periodate to form the corresponding aldehyde intermediate.", "The aldehyde intermediate is then oxidized with sodium metaperiodate to form the carboxylic acid intermediate.", "The carboxylic acid intermediate is reduced with sodium borohydride to form the alcohol intermediate.", "The alcohol intermediate is then treated with sodium hydroxide to form the final product, 3α,7α-Dihydroxycoprostanic Acid-d3." ] } | |
CAS No. |
338976-76-4 |
Molecular Formula |
C₂₇H₄₃D₃O₄ |
Molecular Weight |
437.67 |
Synonyms |
(3α,5β,7α)-3,7-Dihydroxycholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestan-26-oic Acid-d3; 3α,7α-Dihydroxy-5β-cholestanoic Acid-d3; 3α,7α-Hydroxy-5β-cholestan-26-oic Acid-d3; (3α,5β,7α)-3,7-Dihydroxy-cholestan-26-oic-27,27,27-d3 Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.